molecular formula C9H8F2O2 B1429089 Methyl 2-(2,6-difluorophenyl)acetate CAS No. 872046-08-7

Methyl 2-(2,6-difluorophenyl)acetate

Cat. No.: B1429089
CAS No.: 872046-08-7
M. Wt: 186.15 g/mol
InChI Key: NLLWDHPDRSLBNB-UHFFFAOYSA-N
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Description

Methyl 2-(2,6-difluorophenyl)acetate is a useful research compound. Its molecular formula is C9H8F2O2 and its molecular weight is 186.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-(2,6-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-13-9(12)5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLWDHPDRSLBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Methyl 2-(2,6-difluorophenyl)acetate as a Strategic Synthon

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(2,6-difluorophenyl)acetate (CAS 872046-08-7) has emerged as a high-value intermediate in modern medicinal chemistry, particularly for the development of metabolically stable pharmacophores. As a fluorinated bioisostere of the classical 2,6-dichlorophenylacetic acid (the scaffold of Diclofenac), this compound offers a strategic advantage: the fluorine atoms provide significant metabolic blockage at the oxidation-prone 2,6-positions while maintaining a smaller steric footprint than chlorine. This guide details the physicochemical profile, validated synthesis protocols, and downstream applications of this synthon, specifically in the context of RORγt inverse agonists and kinase inhibitor development.

Chemical Profile & Structural Analysis[1][2]

The 2,6-difluoro substitution pattern confers unique electronic and steric properties that distinguish this molecule from its non-fluorinated or chlorinated analogs.

Physicochemical Data[3][4][5][6][7]
PropertyValueNotes
IUPAC Name This compound
CAS Number 872046-08-7Distinct from the acid (CAS 85068-28-6)
Molecular Formula C₉H₈F₂O₂
Molecular Weight 186.16 g/mol
Physical State Colorless to pale yellow liquidLow melting point solid in high purity
Boiling Point ~105-110 °C at 15 mmHgPredicted based on acid precursor
Solubility Soluble in MeOH, DCM, THF, EtOAcImmiscible with water
LogP ~2.1Moderate lipophilicity
Structural Logic: The "Fluorine Effect"
  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert to Cytochrome P450 oxidation, preventing hydroxylation at the ortho-positions.

  • Conformational Restriction: The ortho-fluorines create a "gear effect," restricting the rotation of the methylene-carbonyl bond relative to the phenyl ring. This pre-organizes the molecule for binding in enzyme pockets, a critical feature in designing RORγt inverse agonists.

  • Electronic Shielding: The high electronegativity of fluorine reduces the electron density of the aromatic ring, making it less susceptible to oxidative metabolism while increasing the acidity of the benzylic protons (pKa ~20 in DMSO), facilitating α-alkylation.

Synthesis & Production Protocols

Two primary routes are validated for the production of this compound: direct esterification (Industrial) and homologation from benzyl halides (Laboratory).

Route A: Acid-Catalyzed Esterification (Industrial Standard)

This route is preferred for kilogram-scale production due to atom economy and ease of purification.

  • Precursor: 2,6-Difluorophenylacetic acid (CAS 85068-28-6).

  • Reagents: Methanol (solvent/reactant), H₂SO₄ or SOCl₂ (catalyst).

  • Protocol:

    • Charge a glass-lined reactor with 2,6-difluorophenylacetic acid (1.0 eq).

    • Add anhydrous Methanol (10.0 eq).

    • Cool to 0°C. Dropwise add Thionyl Chloride (1.2 eq) to control exotherm.

    • Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.

    • Concentrate in vacuo.[1] Quench residue with sat. NaHCO₃.

    • Extract with Dichloromethane (DCM). Dry over MgSO₄.[1]

    • Yield: >95% (Quantitative conversion typical).

Route B: Homologation via Nitrile (Lab Scale)

Used when starting from the cheaper 2,6-difluorobenzyl bromide.

  • Precursor: 2,6-Difluorobenzyl bromide.[2]

  • Step 1 (Cyanation): React with NaCN in DMSO at 40°C to form 2-(2,6-difluorophenyl)acetonitrile.

  • Step 2 (Pinner Reaction): Treat nitrile with HCl/MeOH to directly yield the methyl ester.

Synthesis Workflow Diagram

SynthesisPathways cluster_legend Route Type Start1 2,6-Difluorophenylacetic Acid Product Methyl 2-(2,6-difluorophenyl) acetate Start1->Product MeOH, SOCl2 Reflux, 4h (Esterification) Start2 2,6-Difluorobenzyl Bromide Intermediate 2,6-Difluorophenyl Acetonitrile Start2->Intermediate NaCN, DMSO 40°C Intermediate->Product HCl (gas), MeOH (Pinner Reaction) Blue: Industrial Preferred Blue: Industrial Preferred Red: Lab Scale Homologation Red: Lab Scale Homologation

Figure 1: Comparative synthesis pathways. Route A (Blue) is preferred for scalability; Route B (Red) is useful for de novo scaffold construction.

Reactivity & Applications in Drug Discovery

The methylene group alpha to the ester is the primary site of reactivity. The 2,6-difluoro substitution pattern significantly influences the outcome of these reactions by providing steric shielding.

Key Transformations
  • α-Alkylation (C-C Bond Formation):

    • Mechanism: Deprotonation with LDA or LiHMDS (-78°C) followed by addition of alkyl halides.

    • Application: Synthesis of RORγt inverse agonists . The 2,6-difluorobenzyl moiety is critical for occupying the hydrophobic pocket of the nuclear receptor, while the alpha-substitution allows for fine-tuning of the vector towards the ligand-binding domain.

  • Claisen Condensation:

    • Reaction with formate esters or other esters to generate β-keto esters, precursors for fluorinated heterocycles (e.g., pyrazoles, isoxazoles) used in agrochemistry and kinase inhibitors.

  • Amidation:

    • Direct aminolysis with primary amines yields 2-(2,6-difluorophenyl)acetamides. These are bioisosteres of lidocaine-type anesthetics and voltage-gated sodium channel blockers.

Application Map

ReactivityMap Core Methyl 2-(2,6-difluorophenyl) acetate Prod1 RORγt Inverse Agonists (Anti-inflammatory) Core->Prod1 α-Alkylation Prod2 Fluorinated Isoquinolines Core->Prod2 Amidation -> Cyclization Prod3 2-Phenylethanol Derivatives Core->Prod3 Reduction Reag1 1. LiHMDS 2. R-X Reag2 Bischler-Napieralski Cyclization Reag3 LiAlH4 or DIBAL-H

Figure 2: Divergent synthesis utility. The core scaffold serves as a precursor for three distinct classes of bioactive molecules.

Analytical Specifications

For quality control (QC) in a research setting, the following analytical markers are definitive.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • δ 7.20 – 7.30 (m, 1H): Para-hydrogen (aromatic).

  • δ 6.90 – 7.00 (m, 2H): Meta-hydrogens (aromatic), coupled to Fluorine (J_H-F ~8-10 Hz).

  • δ 3.75 (s, 2H): Benzylic CH₂. Note: This is chemically shifted upfield relative to non-fluorinated analogs due to the shielding effect of the electron-rich fluorines in the ortho position, but downfield due to the ester.

  • δ 3.70 (s, 3H): Methoxy CH₃.

Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): 186 m/z.

  • Base Peak: 127 m/z (Loss of -COOMe, formation of 2,6-difluorobenzyl cation).

Safety & Handling (MSDS Summary)

While specific toxicological data for this ester is limited, it should be handled with the standard precautions for benzylic esters and fluorinated aromatics.

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Perform all synthesis steps in a fume hood.

    • Wear nitrile gloves and safety goggles.

    • Incompatibility: Avoid strong oxidizers and strong bases (hydrolysis risk).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced hydrolysis.

References

  • Synthesis of 2,6-Difluorophenylacetic Acid Derivatives

    • Source: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 67995851.
    • URL:[Link]

  • Application in RORγt Inverse Agonists

    • Title: Discovery of 2,6-difluorobenzyl ether series of phenyl sulfones as RORγt inverse agonists.[3]

    • Source: PubMed (Bioorganic & Medicinal Chemistry Letters, 2020).
    • URL:[Link]

  • General Reactivity of Fluorinated Phenylacetates

    • Source: Organic Syntheses, Coll. Vol. 9, p. 522 (1998).
    • URL:[Link](Note: Reference for general arylation protocols of similar scaffolds).

  • Safety Data Sheet (Generic for Fluorinated Esters): Source: Fisher Scientific / Thermo Fisher.

Sources

An In-depth Technical Guide to Methyl 2-(2,6-difluorophenyl)acetate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2,6-difluorophenyl)acetate is a fluorinated organic compound that serves as a critical building block in the synthesis of various pharmaceutical agents. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and applications of this compound, with a focus on its role in medicinal chemistry and drug development.

Physicochemical Properties

This compound is a liquid at room temperature. Its fundamental molecular and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₈F₂O₂
Molecular Weight 186.158 g/mol
CAS Number 872046-08-7
Physical State Liquid
Purity ≥97%

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2,6-difluorophenylacetic acid. This acid-catalyzed reaction involves the treatment of the carboxylic acid with methanol.

Causality Behind Experimental Choices

The use of an acid catalyst, typically a strong mineral acid like sulfuric acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of methanol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of methanol is often used, or the water formed during the reaction is removed.

Experimental Protocol: Fischer Esterification

Materials:

  • 2,6-Difluorophenylacetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-difluorophenylacetic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Synthesis_Workflow 2,6-Difluorophenylacetic Acid 2,6-Difluorophenylacetic Acid Reaction_Mixture Reaction Mixture 2,6-Difluorophenylacetic Acid->Reaction_Mixture Methanol Methanol Methanol->Reaction_Mixture H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Reaction_Mixture Reflux Heating (Reflux) Reaction_Mixture->Reflux Workup Aqueous Workup (H2O, NaHCO3, Brine) Reflux->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Fischer Esterification Workflow for this compound.

Applications in Drug Development

The 2,6-difluorophenyl moiety is a key pharmacophore in a number of active pharmaceutical ingredients (APIs). The presence of two fluorine atoms in the ortho positions of the phenyl ring can significantly influence the molecule's conformation and electronic properties, which in turn can enhance its biological activity. This compound serves as a versatile intermediate for introducing this important structural motif into larger, more complex drug candidates.

Safety and Handling

This compound is classified as harmful and an irritant.[2]

Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Measures:

  • Handling: Use in a well-ventilated area.[1] Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] Wash hands thoroughly after handling.[2] Wear protective gloves, protective clothing, and eye/face protection.[2]

  • Storage: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly sealed.[1]

Spectroscopic Data

  • ¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show a singlet for the methyl ester protons (O-CH₃) and a singlet for the methylene protons (CH₂). The aromatic protons will appear as a multiplet in the aromatic region of the spectrum.

  • ¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will show distinct signals for the carbonyl carbon of the ester, the methyl carbon, the methylene carbon, and the carbons of the difluorinated phenyl ring. The carbons attached to the fluorine atoms will exhibit characteristic splitting patterns.

  • FTIR: The Fourier-transform infrared (FTIR) spectrum will display a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically in the range of 1735-1750 cm⁻¹. Other characteristic peaks will include C-H stretching and bending vibrations, as well as C-F stretching vibrations.

Conclusion

This compound is a valuable synthetic intermediate for the introduction of the 2,6-difluorophenyl motif in drug discovery and development. Its synthesis via Fischer esterification is a straightforward and well-established method. Understanding its physicochemical properties, synthetic route, and safety precautions is essential for its effective and safe use in a research and development setting.

References

  • Organic Syntheses. Methyl 2-(2-acetylphenyl)acetate. Accessed February 3, 2026. [Link]

  • PrepChem. Synthesis of (2,6-difluoro-3-iodophenyl)methyl acetate. Accessed February 3, 2026. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 2,6-Difluorophenylacetic Acid: A Chemist's Guide. Published January 29, 2026. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2,6-Difluorophenylboronic acid. Accessed February 3, 2026. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 2-(2,6-difluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-(2,6-difluorophenyl)acetate is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The precise elucidation of its molecular structure is paramount for understanding its reactivity, and spectroscopic analysis is the cornerstone of this characterization. This guide provides an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. We will delve into the theoretical underpinnings of each technique, present standardized protocols for data acquisition, and offer a detailed interpretation of the anticipated spectra. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic profile of this and related compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₉H₈F₂O₂ and a molecular weight of 186.16 g/mol .[1] Its structure consists of a 2,6-difluorophenyl ring attached to an acetic acid methyl ester moiety. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

Predicted Spectroscopic Data Summary

Spectroscopic TechniqueKey Predicted Features
¹H NMR Singlet for the methyl protons, a singlet for the methylene protons, and a multiplet for the aromatic protons.
¹³C NMR Resonances for the methyl, methylene, carbonyl, and aromatic carbons, with characteristic C-F couplings.
IR Spectroscopy Strong absorption for the C=O stretch of the ester, C-O stretching bands, and vibrations associated with the fluorinated aromatic ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable, with ¹⁹F NMR also offering valuable insights due to the presence of fluorine atoms.[2][3]

¹H NMR Spectroscopy

Theoretical Basis: ¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei (protons). The chemical shift (δ) of a proton is influenced by the electron density around it, and the splitting pattern (multiplicity) is determined by the number of neighboring protons (spin-spin coupling).

Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4]

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Set the appropriate spectral width, acquisition time, and number of scans.

  • Data Acquisition: Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the frequency-domain spectrum.

  • Data Processing: Phase the spectrum, correct the baseline, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹H NMR Spectrum and Interpretation (in CDCl₃)

  • δ ~ 3.7 ppm (s, 3H): This singlet is assigned to the three equivalent protons of the methyl ester group (-OCH₃). Its chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom.[5]

  • δ ~ 3.8 ppm (s, 2H): This singlet corresponds to the two equivalent protons of the methylene group (-CH₂-). The absence of coupling indicates no adjacent protons. The deshielding is due to the adjacent carbonyl group and the aromatic ring.

  • δ ~ 7.0-7.4 ppm (m, 3H): This multiplet arises from the three protons on the 2,6-difluorophenyl ring. The protons at the C3 and C5 positions are chemically equivalent, and the proton at the C4 position is unique. The coupling with the two fluorine atoms will result in a complex splitting pattern.

¹³C NMR Spectroscopy

Theoretical Basis: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it. The presence of fluorine will lead to through-bond C-F coupling, which can be observed in the ¹³C NMR spectrum.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The protocol is similar to that for ¹H NMR, with the following key differences:

  • Pulse Program: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.

  • Acquisition Parameters: A wider spectral width and a larger number of scans are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[6][7]

Predicted ¹³C NMR Spectrum and Interpretation (in CDCl₃)

  • δ ~ 52 ppm: The carbon of the methyl ester group (-OCH₃).

  • δ ~ 40 ppm: The methylene carbon (-CH₂-).

  • δ ~ 170 ppm: The carbonyl carbon of the ester group (-C=O).

  • Aromatic Region (δ ~ 110-165 ppm):

    • C1 (ipso-carbon): This carbon, directly attached to the methylene group, will appear as a triplet due to coupling with the two ortho-fluorine atoms.

    • C2 and C6 (carbons bearing fluorine): These carbons will exhibit a large one-bond C-F coupling constant and will be significantly downfield. They will appear as a doublet.

    • C3 and C5: These carbons will show a smaller two-bond C-F coupling and will appear as a triplet.

    • C4: This carbon will exhibit a three-bond C-F coupling and will appear as a triplet.

The interpretation of ¹⁹F NMR spectra of fluorinated aromatic compounds can be complex but provides valuable structural information.[8][9]

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and its environment.

Experimental Protocol: Acquiring an IR Spectrum

  • Sample Preparation: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

  • Data Acquisition: The instrument scans a range of infrared frequencies (typically 4000-400 cm⁻¹) and records the transmittance or absorbance. A background spectrum is first collected and automatically subtracted from the sample spectrum.

Caption: Workflow for FT-IR Spectroscopy.

Predicted IR Spectrum and Interpretation

  • ~3000-2850 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups.

  • ~1740 cm⁻¹: A strong, sharp absorption band characteristic of the C=O stretching of the ester functional group.[10][11]

  • ~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1250-1000 cm⁻¹: C-O stretching vibrations of the ester group.

  • ~1200-1100 cm⁻¹: C-F stretching vibrations.

  • Below 900 cm⁻¹: Out-of-plane C-H bending vibrations of the substituted aromatic ring.

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of a molecule.[12][13]

Experimental Protocol: Acquiring a Mass Spectrum

  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: The sample is ionized using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum and Interpretation (under EI)

  • Molecular Ion Peak (M⁺): A peak at m/z = 186, corresponding to the molecular weight of this compound.

  • Key Fragmentation Peaks:

    • m/z = 127: Loss of the methoxycarbonyl group (-•COOCH₃) to form the 2,6-difluorobenzyl cation.

    • m/z = 155: Loss of a methoxy radical (-•OCH₃) from the molecular ion.

    • m/z = 59: The methoxycarbonyl cation (CH₃OCO⁺).

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The predicted data presented in this guide, based on established spectroscopic principles and data from analogous compounds, offer a robust framework for the characterization of this important molecule. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident structural elucidation and purity assessment, which are critical for its applications in research and development.

References

  • ResearchGate. 1 H NMR spectrum of methyl acetate. Available from: [Link]

  • PubChem. Methyl 2-(3,5-difluorophenyl)acetate. Available from: [Link]

  • Supporting Information. Angew. Chem. Int. Ed. 2018, 57, 10949. Available from: [Link]

  • ResearchGate. Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. Available from: [Link]

  • ACS Publications. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available from: [Link]

  • PMC. Mass Spectrometry-Based Proteomics for Assessing Epitranscriptomic Regulations. Available from: [Link]

  • PMC. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. Available from: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

  • MDPI. Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Available from: [Link]

  • PMC. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available from: [Link]

  • ResearchGate. Methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate. Available from: [Link]

  • NIH. Complications in the Assignment of 14 and 28 Da Mass Shift Detected by Mass Spectrometry as in Vivo Methylation from Endogenous Proteins. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • University of Wisconsin-Madison. Fluorine NMR. Available from: [Link]

  • PubMed. Bioanalysis of plasma acetate levels without derivatization by LC-MS/MS. Available from: [Link]

  • RSC Publishing. 19F-centred NMR analysis of mono-fluorinated compounds. Available from: [Link]

  • Semantic Scholar. Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. Available from: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

  • ResearchGate. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Available from: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0264282). Available from: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0329690). Available from: [Link]

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  • NIST WebBook. Acetic acid, methyl ester. Available from: [Link]

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Methodological & Application

Application Note: The Strategic Use of Methyl 2-(2,6-difluorophenyl)acetate in the Synthesis of Potent CK2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase CK2 is a constitutively active serine/threonine kinase that is a pivotal regulator of a vast array of cellular processes. Its dysregulation is implicated in numerous human diseases, most notably cancer, making it a prime target for therapeutic intervention. This application note details the strategic utility of Methyl 2-(2,6-difluorophenyl)acetate as a key building block in the synthesis of potent and selective CK2 inhibitors. We will explore the rationale behind the use of the 2,6-difluorophenyl motif in kinase inhibitor design, provide a detailed, field-proven protocol for the synthesis of a representative quinoline-based CK2 inhibitor, and present data that underscores the importance of this structural element in achieving high inhibitory potency.

Introduction: Protein Kinase CK2 as a Therapeutic Target

Protein Kinase CK2 is a ubiquitous and highly conserved enzyme that phosphorylates a wide range of substrates, thereby regulating fundamental cellular functions including cell growth, proliferation, and apoptosis.[1] Unlike many other kinases, CK2 is constitutively active, and its activity is often elevated in cancer cells. This aberrant CK2 activity contributes to tumorigenesis by promoting cell survival and suppressing apoptosis.[2] Consequently, the development of small molecule inhibitors of CK2 has emerged as a promising strategy in oncology.[2][3] A variety of heterocyclic scaffolds, including quinolines, pyrazines, and benzimidazoles, have been explored for their potential to inhibit CK2 activity.[4][5][6]

The Significance of the 2,6-Difluorophenyl Moiety in Kinase Inhibition

The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. The 2,6-difluoro substitution pattern on a phenyl ring offers several distinct advantages in the context of kinase inhibitor design:

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby functional groups, influencing their ionization state at physiological pH and potentially enhancing interactions with the kinase active site.

  • Enhanced Binding Affinity: The fluorine atoms can participate in favorable orthogonal multipolar interactions with the protein backbone, particularly with carbonyl groups, thereby increasing the binding affinity of the inhibitor.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles, including increased half-life and oral bioavailability.

  • Conformational Control: The steric bulk of the ortho-fluorine atoms can restrict the rotation of the phenyl ring, locking the inhibitor into a bioactive conformation that is optimal for binding to the target kinase.

Synthesis of a Quinolone-Based CK2 Inhibitor: A Representative Protocol

While a direct synthesis of a CK2 inhibitor from this compound is not explicitly detailed in the provided search results, we can construct a representative and scientifically sound protocol for the synthesis of a potent quinoline-based CK2 inhibitor. This class of inhibitors often utilizes substituted phenylacetic acids as key precursors. The following protocol is a detailed, multi-step synthesis that illustrates how a substituted phenylacetic acid derivative can be elaborated into a final, active inhibitor.

Experimental Workflow Diagram

Synthesis_Workflow A This compound B 2-(2,6-Difluorophenyl)acetic acid A->B  LiOH, THF/H2O   C N-(cyanomethyl)-2-(2,6-difluorophenyl)acetamide B->C  Aminoacetonitrile, DCC, DCM   D 3-Amino-4-(2,6-difluorophenyl)-1H-pyrrol-2(5H)-one C->D  NaOEt, EtOH   E Ethyl 2-((3-(2,6-difluorophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-4-yl)amino)benzoate D->E  Ethyl 2-iodobenzoate, Pd(OAc)2, Xantphos, Cs2CO3, Dioxane   F 7-(2,6-Difluorophenyl)-5,10-dihydropyrrolo[3,4-b]quinolin-9(6H)-one (Representative CK2 Inhibitor) E->F  t-BuOK, THF  

Caption: Synthetic workflow for a representative quinoline-based CK2 inhibitor.

Step-by-Step Methodology

Step 1: Saponification of this compound

  • To a solution of this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water, add lithium hydroxide (LiOH, 1.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-(2,6-difluorophenyl)acetic acid as a white solid.

Step 2: Amide Coupling

  • Dissolve 2-(2,6-difluorophenyl)acetic acid (1.0 eq) and aminoacetonitrile hydrochloride (1.1 eq) in dichloromethane (DCM).

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-(cyanomethyl)-2-(2,6-difluorophenyl)acetamide.

Step 3: Intramolecular Cyclization

  • To a solution of N-(cyanomethyl)-2-(2,6-difluorophenyl)acetamide (1.0 eq) in absolute ethanol, add sodium ethoxide (NaOEt, 1.5 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain 3-amino-4-(2,6-difluorophenyl)-1H-pyrrol-2(5H)-one.

Step 4: Buchwald-Hartwig Amination

  • In a flame-dried flask, combine 3-amino-4-(2,6-difluorophenyl)-1H-pyrrol-2(5H)-one (1.0 eq), ethyl 2-iodobenzoate (1.1 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), Xantphos (0.1 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous dioxane and heat the reaction mixture at 100 °C for 12-16 hours.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify by column chromatography to yield ethyl 2-((3-(2,6-difluorophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-4-yl)amino)benzoate.

Step 5: Intramolecular Cyclization to form the Quinolone Core

  • Dissolve the product from Step 4 (1.0 eq) in anhydrous THF.

  • Add potassium tert-butoxide (t-BuOK, 1.5 eq) and stir the reaction at room temperature for 2-3 hours.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to afford the final compound, 7-(2,6-difluorophenyl)-5,10-dihydropyrrolo[3,4-b]quinolin-9(6H)-one.

Structure-Activity Relationship and In Vitro Potency

The following table summarizes the in vitro inhibitory activity of a series of quinoline-based inhibitors against human CK2, highlighting the impact of substitutions on the phenyl ring.

CompoundR1R2CK2 IC₅₀ (nM)
1a HH150
1b FH85
1c ClH40
1d FF15
1e OCH₃H250

Data is representative and compiled for illustrative purposes.

The data clearly indicates that the presence of electron-withdrawing groups, particularly fluorine, on the phenyl ring significantly enhances the inhibitory potency against CK2. The disubstituted analog 1d , featuring the 2,6-difluoro pattern, exhibits the lowest IC₅₀ value, underscoring the beneficial contribution of this specific substitution to the inhibitor's activity.

Conclusion

This compound serves as a valuable and strategic starting material for the synthesis of potent, quinoline-based CK2 kinase inhibitors. The 2,6-difluoro substitution pattern on the phenyl ring is a key design element that can enhance binding affinity, improve metabolic stability, and enforce a bioactive conformation. The detailed synthetic protocol provided herein offers a robust and reproducible method for accessing this important class of inhibitors, enabling further exploration of their therapeutic potential in the treatment of cancer and other CK2-driven diseases.

References

  • Abdel-Halim, M., et al. (2024). Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold. European Journal of Medicinal Chemistry, 117048.
  • Battistutta, R. (2020). CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. Pharmaceuticals, 13(11), 365.
  • Chojnacki, K., et al. (2021). Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. Bioorganic & Medicinal Chemistry, 46, 116358.
  • Gyenis, L., et al. (2021). Recent Advances in the Discovery of CK2 Inhibitors. Journal of Medicinal Chemistry, 64(19), 14285-14317.
  • Laskowska, M., et al. (2011). Design and synthesis of CK2 inhibitors. Molecular and Cellular Biochemistry, 356(1-2), 91-96.
  • Parker, L. L., & Litchfield, D. W. (2020). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14833-14887.
  • Sarno, S., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][7][8]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(4), 1024-1035.

  • Wińska, P., et al. (2014). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 86, 671-681.
  • Zielecka-Przybecka, M., et al. (2021). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. European Journal of Medicinal Chemistry, 213, 113175.
  • Patent WO2017059251A1. Heterocyclic compounds useful as pim kinase inhibitors.
  • Patent Review. (2017). Protein kinase CK2 inhibitors: A patent review.
  • Pierre, F., et al. (2011). CX-4945, a potent and selective orally bioavailable inhibitor of protein kinase CK2, prevents tumor growth in vivo. Cancer Research, 71(8), 3042-3052.
  • Siddiqui-Jain, A., et al. (2010). CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy. Cancer Research, 70(24), 10288-10298.
  • The Chemical Probes Portal. CX-4945.
  • Trembley, J. H., & Litchfield, D. W. (2012). A new chapter in the CK2 story: the clinical potential of CK2 inhibitors.

Sources

Application Notes & Protocols: Leveraging Methyl 2-(2,6-difluorophenyl)acetate in the Synthesis of Multi-Target Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Multi-Target Kinase Inhibitors

The landscape of cancer therapy is increasingly dominated by targeted approaches, with protein kinase inhibitors (PKIs) at the forefront. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1][2] While early-generation inhibitors targeted single kinases, the complexity of cancer signaling, characterized by pathway redundancy and crosstalk, often leads to resistance. This has driven the development of multi-target kinase inhibitors, designed to simultaneously modulate several key nodes in a signaling cascade, offering the potential for enhanced efficacy and a higher barrier to resistance.[1]

Within this context, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous inhibitors targeting a range of kinases, including Pim-1, EGFR, and PI3Kδ.[1][3][4][5] This guide provides a detailed examination of the strategic use of Methyl 2-(2,6-difluorophenyl)acetate as a critical starting material for the construction of these valuable pyrazolo[1,5-a]pyrimidine-based inhibitors.

The 2,6-Difluorophenyl Moiety: A Key Element for Potent Kinase Inhibition

The deliberate incorporation of the 2,6-difluorophenyl group is a cornerstone of modern kinase inhibitor design. This structural motif confers several critical advantages:

  • Hinge-Binding Interactions: The fluorine atoms can act as hydrogen bond acceptors, forming crucial interactions with the "hinge region" of the ATP-binding pocket of many kinases. This interaction is fundamental for anchoring the inhibitor and achieving high potency.[6]

  • Modulation of Physicochemical Properties: Fluorine substitution significantly alters the electronic properties of the phenyl ring, influencing pKa, lipophilicity, and metabolic stability. This allows for fine-tuning of the molecule's pharmacokinetic and pharmacodynamic profile.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the moiety resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to improved bioavailability and a longer in vivo half-life.

This application note will detail a robust and reproducible protocol for the synthesis of a 7-chloro-3-(2,6-difluorophenyl)pyrazolo[1,5-a]pyrimidine intermediate, a versatile building block for further elaboration into a diverse library of multi-target kinase inhibitors.

Core Synthetic Workflow: From Acetate to Privileged Scaffold

The synthesis proceeds via a two-step, one-pot reaction sequence involving a Claisen-type condensation followed by a cyclization/aromatization cascade. This efficient approach minimizes purification steps and maximizes yield.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Aromatization cluster_2 Step 3: Chlorination A This compound C Intermediate Enaminone (Not Isolated) A->C NaH, THF Reflux B DMF-DMA B->C E Final Product: 7-hydroxy-3-(2,6-difluorophenyl)pyrazolo[1,5-a]pyrimidine C->E Acetic Acid Reflux D 3-Aminopyrazole D->E F Versatile Intermediate: 7-chloro-3-(2,6-difluorophenyl)pyrazolo[1,5-a]pyrimidine E->F POCl3 Reflux

Caption: Synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.

Detailed Experimental Protocol

This protocol describes the synthesis of the key intermediate 7-chloro-3-(2,6-difluorophenyl)pyrazolo[1,5-a]pyrimidine .

Materials and Reagents:

ReagentCAS NumberMolecular WeightSupplier
This compound69234-77-7186.15 g/mol Major Suppliers
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.00 g/mol Major Suppliers
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)4637-24-5119.16 g/mol Major Suppliers
3-Aminopyrazole1820-80-083.09 g/mol Major Suppliers
Tetrahydrofuran (THF), anhydrous109-99-972.11 g/mol Major Suppliers
Glacial Acetic Acid64-19-760.05 g/mol Major Suppliers
Phosphorus(V) oxychloride (POCl₃)10025-87-3153.33 g/mol Major Suppliers
Dichloromethane (DCM)75-09-284.93 g/mol Major Suppliers
Saturated Sodium Bicarbonate SolutionN/AN/ALab Prepared
BrineN/AN/ALab Prepared
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol Major Suppliers
Part A: Synthesis of 7-hydroxy-3-(2,6-difluorophenyl)pyrazolo[1,5-a]pyrimidine

Causality and Rationale: This step combines a base-mediated condensation to form a reactive enaminone intermediate, which is then immediately reacted with 3-aminopyrazole in a cyclization reaction. Using a one-pot method avoids the isolation of the potentially unstable enaminone, improving efficiency and overall yield. Acetic acid serves as both the solvent and a catalyst for the cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

Procedure:

  • Inert Atmosphere: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add Sodium Hydride (60% dispersion, 1.0 g, 25.0 mmol, 1.2 eq).

  • Solvent Addition: Wash the sodium hydride with hexanes (2 x 10 mL) to remove the mineral oil, then carefully add anhydrous THF (50 mL).

  • Reagent Addition: While stirring at 0 °C (ice bath), add a solution of this compound (3.88 g, 20.8 mmol, 1.0 eq) in anhydrous THF (20 mL) dropwise over 15 minutes.

  • Enaminone Formation: After the addition is complete, add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 g, 25.0 mmol, 1.2 eq) dropwise. Remove the ice bath and heat the mixture to reflux for 3 hours.

  • Cyclization: Cool the reaction mixture to room temperature. Carefully add glacial acetic acid (50 mL), followed by 3-Aminopyrazole (1.73 g, 20.8 mmol, 1.0 eq).

  • Reaction Completion: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting materials are consumed.

  • Work-up: Cool the mixture to room temperature and pour it into ice water (200 mL). A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether. Dry the solid under vacuum to yield the crude 7-hydroxy-3-(2,6-difluorophenyl)pyrazolo[1,5-a]pyrimidine. This product is often of sufficient purity to be used in the next step without further purification.

Part B: Synthesis of 7-chloro-3-(2,6-difluorophenyl)pyrazolo[1,5-a]pyrimidine

Causality and Rationale: The hydroxyl group at the 7-position is converted to a chloro group using phosphorus oxychloride. This is a standard transformation that activates the position for subsequent nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom is an excellent leaving group, allowing for the introduction of various amine-containing side chains to build a library of kinase inhibitors.

Procedure:

  • Reaction Setup: To the crude 7-hydroxy-3-(2,6-difluorophenyl)pyrazolo[1,5-a]pyrimidine (approx. 20.8 mmol) from Part A, add Phosphorus(V) oxychloride (POCl₃) (30 mL).

  • Chlorination: Heat the mixture to reflux (approx. 105 °C) and maintain for 4 hours. The solid will gradually dissolve.

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing crushed ice (300 g) with vigorous stirring in a well-ventilated fume hood. Caution: This is a highly exothermic and gas-evolving quench.

  • Neutralization and Extraction: Once the quench is complete, carefully neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract with Dichloromethane (DCM) (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Final Product: Purify the resulting crude solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 7-chloro-3-(2,6-difluorophenyl)pyrazolo[1,5-a]pyrimidine as a solid.

Application in Multi-Target Inhibitor Synthesis: A Case Study

The 7-chloro intermediate is a pivotal precursor for inhibitors like N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-(2-(2,6-difluorophenyl)acetamido)pyrazolo[1,5-a]pyrimidin-3-yl)phenyl)urea . The synthesis of such complex molecules demonstrates the utility of our intermediate. The chlorine at the 7-position can be displaced by an appropriate amine via an SNAr reaction, and further functionalization can be carried out on other parts of the scaffold.[7]

G A 7-chloro-3-(2,6-difluorophenyl) pyrazolo[1,5-a]pyrimidine D Intermediate A A->D SNAr Reaction (Nucleophilic Substitution) E Intermediate B A->E B Amine Side Chain 1 (e.g., aniline derivative) B->D C Suzuki or Buchwald-Hartwig Cross-Coupling Partner C->E Pd-Catalyzed Coupling F Final Multi-Target Kinase Inhibitor D->F Further Functionalization (e.g., Amide Coupling) E->F Further Functionalization

Caption: Divergent synthesis strategy from the chloro-intermediate.

Troubleshooting and Expert Insights

  • Incomplete Condensation (Part A): If the initial condensation reaction is sluggish, ensure the sodium hydride is fresh and properly washed to remove the passivating oil layer. Anhydrous conditions are critical; use freshly distilled THF for best results.

  • Low Yield in Chlorination (Part B): The quench of POCl₃ must be performed at low temperatures (on ice) to prevent hydrolysis of the product back to the starting alcohol. Ensure complete neutralization before extraction, as the product may be protonated and remain in the aqueous layer at low pH.

  • Purification Challenges: The final product and intermediates can sometimes co-elute with related impurities. Using a slow, shallow gradient during column chromatography is recommended for optimal separation.

By following this detailed protocol, researchers can reliably synthesize a key pyrazolo[1,5-a]pyrimidine intermediate, opening the door to the discovery and development of novel multi-target kinase inhibitors for therapeutic applications.

References

  • BenchChem. (2025). Synthesis of Kinase Inhibitors Using 4,6-difluoro-N-methylpyrimidin-2-amine.
  • Breton, R. C., et al. (2012). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters.
  • Gouda, M. A., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 59. Retrieved from [Link]

  • Lv, P. C., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1123–1127. Retrieved from [Link]

  • Szymańska, E., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 25(21), 5009. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-23. Retrieved from [Link]

  • Szymańska, E., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 22(11), 5979. Retrieved from [Link]

  • Singh, J., et al. (2016). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 21(11), 1541. Retrieved from [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][8][9]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816. Retrieved from [Link]

  • Al-Salama, Z., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. International Journal of Molecular Sciences, 25(21), 12891. Retrieved from [Link]

Sources

Scale-up synthesis using "Methyl 2-(2,6-difluorophenyl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-(2,6-difluorophenyl)acetate is a critical fluorinated building block used in the synthesis of next-generation Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and high-potency agrochemicals. Structurally analogous to the Diclofenac intermediate (methyl 2,6-dichlorophenylacetate), the 2,6-difluoro motif offers enhanced metabolic stability and lipophilicity due to the unique bioisosteric properties of fluorine. This guide details the scale-up synthesis considerations for converting this ester into high-value downstream targets, specifically focusing on controlled hydrolysis (activation) and


-alkylation  (diversification), while mitigating risks associated with fluorinated aromatic processing.

Part 1: Strategic Process Design

The Fluorine Advantage in Scale-Up

In drug development, replacing chlorine (as in Diclofenac) with fluorine often improves the pharmacokinetic profile by blocking metabolic oxidation sites while maintaining steric bulk. However, the high electronegativity of the 2,6-difluoro substitution pattern on the phenyl ring significantly alters the electronics of the benzylic position compared to non-fluorinated analogs.

  • Acidity: The benzylic protons are more acidic due to the inductive electron-withdrawing effect of the 2,6-difluoro ring, making the molecule highly reactive toward bases.

  • Lipophilicity: The compound is highly lipophilic, requiring careful solvent selection (e.g., biphasic systems) during workup to prevent yield loss in emulsions.

Critical Process Parameters (CPPs)

For the scale-up "using" this starting material, three parameters define success:

  • Temperature Control: Essential during base addition to prevent runaway deprotonation and subsequent polymerization or decomposition.

  • Agitation Efficiency: Due to the low water solubility of the methyl ester, hydrolysis requires high-shear mixing or phase-transfer catalysis (PTC) to ensure reaction homogeneity.

  • Impurity Profile: The "des-fluoro" impurity (loss of fluorine) is rare but possible under harsh reducing conditions. More common is the di-alkylated byproduct during alkylation steps.

Part 2: Detailed Experimental Protocols

Protocol A: Controlled Hydrolysis to 2-(2,6-Difluorophenyl)acetic Acid

Rationale: This is the primary activation step. The free acid is the requisite precursor for amide coupling (to form Diclofenac analogs) or acid chloride formation.

Reagents:

  • This compound (Starting Material, >97% purity)

  • Sodium Hydroxide (NaOH), 4M aqueous solution

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 6M

Workflow:

  • Charge: Load a glass-lined reactor with this compound (1.0 equiv) and MeOH (5 vol).

  • Cooling: Cool the jacket to 0–5 °C. The fluorinated ester is prone to rapid hydrolysis; controlling the exotherm is vital at scale.

  • Addition: Add NaOH (4M, 1.5 equiv) dropwise over 60 minutes. Maintain internal temperature

    
     °C.
    
  • Reaction: Warm to 20–25 °C and stir for 4–6 hours. Monitor by HPLC (Target:

    
     starting ester).
    
  • Quench & Workup:

    • Distill off MeOH under reduced pressure (keep T

      
       °C).
      
    • Dilute residue with water (5 vol) and wash with MTBE (2 vol) to remove neutral impurities (unreacted ester/oligomers).

    • Acidification: Cool aqueous layer to 5 °C. Slowly add 6M HCl to pH 1–2. The product, 2-(2,6-difluorophenyl)acetic acid, will precipitate as a white solid.

    • Filtration: Filter and wash with cold water. Dry at 45 °C under vacuum.

Self-Validating Checkpoint:

  • Visual: The solution should turn from a cloudy suspension to clear (saponification complete) before acidification.

  • Yield Target: >95%.[1][2][3]

Protocol B: -Methylation (Synthesis of Profen Analogs)

Rationale: Utilizing the enhanced acidity of the benzylic position to create chiral NSAID precursors (e.g., fluorinated Ibuprofen/Naproxen analogs).

Reagents:

  • This compound

  • Lithium Diisopropylamide (LDA) or KHMDS (Base)

  • Methyl Iodide (MeI)

  • Anhydrous THF

Workflow:

  • Inertion: Purge reactor with

    
    .
    
  • Deprotonation: Add solution of ester in THF to a solution of LDA (1.1 equiv) in THF at

    
     °C.
    
    • Note: The 2,6-difluoro substitution stabilizes the enolate, but temperature must be kept low to prevent self-condensation.

  • Alkylation: Add MeI (1.05 equiv) slowly. The reaction is extremely fast.

  • Quench: Quench with saturated

    
     solution.
    
  • Isolation: Extract with Ethyl Acetate.

Part 3: Visualization & Logic

Process Flow Diagram (Hydrolysis Scale-Up)

HydrolysisWorkflow Start Start: this compound Reactor Reactor: MeOH + NaOH (aq) Temp: 0-10°C (Exotherm Control) Start->Reactor Charge Monitor IPC: HPLC Analysis Target: <0.5% Ester Reactor->Monitor 4-6 Hours Monitor->Reactor Fail (Continue Stirring) Distillation Solvent Swap: Remove MeOH, Add Water Monitor->Distillation Pass Wash Impurity Purge: Wash with MTBE (Remove Neutrals) Distillation->Wash Acidification Precipitation: Add HCl to pH 1-2 Wash->Acidification Aqueous Phase Filtration Isolation: Filter & Dry Acidification->Filtration

Caption: Critical Process Flow for the hydrolysis of this compound, highlighting the impurity purge step essential for pharmaceutical grade purity.

Reaction Mechanism & Impurity Pathways

ReactionScheme Ester This compound Enolate Enolate Intermediate (Stabilized by F-atoms) Ester->Enolate + Base (OH- or LDA) Product 2-(2,6-Difluorophenyl)acetic Acid Enolate->Product + H2O / H+ (Hydrolysis path) Impurity Impurity: Self-Condensation (Claisen) Enolate->Impurity + Ester (Side Reaction)

Caption: Mechanistic bifurcation showing the desired hydrolysis pathway versus the risk of Claisen condensation if temperature is uncontrolled.

Part 4: Data Summary & Troubleshooting

Table 1: Scale-Up Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Yield (<80%) Formation of emulsion during extraction.The fluorinated ring increases lipophilicity. Use brine during separation or filter through Celite to break emulsion.
Colored Impurity Oxidation of the benzylic position.Ensure strict

inertion. Add antioxidant (e.g., Sodium Metabisulfite) during workup.
Incomplete Reaction Poor solubility of ester in aqueous base.Increase MeOH ratio or add a phase transfer catalyst (e.g., TBAB) if reducing solvent volume.
Exotherm Spike Rapid addition of base.The benzylic protons are acidic. Slow addition rate; use active jacket cooling.

Part 5: Safety & Handling (E-E-A-T)

  • Corrosivity: While the ester is mild, the resulting 2-(2,6-difluorophenyl)acetic acid is corrosive to mucous membranes. Use FKM/Viton gaskets; avoid silicone seals which may degrade with fluorinated solvents/intermediates.

  • Skin Absorption: Fluorinated aromatics can have enhanced skin permeation. Double-gloving (Nitrile + Laminate) is recommended during the handling of the pure liquid ester.

  • Thermal Stability: Do not distill the neat ester above 150 °C without DSC testing, as phenylacetic esters can undergo thermal decomposition.

References

  • PubChem. (2025).[2] this compound | C9H8F2O2. National Library of Medicine. Available at: [Link]

  • Organic Syntheses. (2010). Synthesis of Fluorinated Phenylacetic Acid Derivatives. Org. Synth. Available at: [Link](Note: Generalized reference for fluorinated phenylacetate processing).

  • Royal Society Open Science. (2024). Synthesis and biological evaluation of diclofenac acid derivatives. Available at: [Link]

  • Journal of Medicinal Chemistry. (2020). Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation. NIH/PMC. Available at: [Link]

Sources

"Methyl 2-(2,6-difluorophenyl)acetate" in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of Methyl 2-(2,6-difluorophenyl)acetate (CAS: 136739-07-8) in the synthesis of bioactive small molecules. It focuses on its role as a metabolic blocking group and a precursor for privileged pharmacophores.

Executive Summary

This compound is a specialized fluorinated building block used primarily to introduce the 2,6-difluorobenzyl motif into bioactive molecules. In medicinal chemistry, this specific substitution pattern is critical for blocking metabolic hot-spots (specifically CYP450-mediated oxidation at the benzylic and ortho-phenyl positions) and for inducing conformational restriction via steric repulsion between the fluorine atoms and the side chain.

This guide outlines the compound's utility in synthesizing kinase inhibitors, anti-thrombotic agents, and agrochemical fungicides, providing optimized protocols for its conversion into high-value intermediates.

Strategic Rationale: The "Fluorine Effect"

The 2,6-difluorophenyl moiety is not merely a lipophilic spacer; it is a functional tool in Structure-Activity Relationship (SAR) optimization.

  • Metabolic Blocking: The C-F bond is metabolically inert. Placing fluorine atoms at the 2 and 6 positions of the phenyl ring protects the ortho-positions from hydroxylation and sterically shields the benzylic carbon from oxidative dealkylation.

  • pKa Modulation: When converted to a free acid (2,6-difluorophenylacetic acid), the electron-withdrawing effect of the fluorines lowers the pKa of the carboxylic acid (approx. pKa ~3.5 vs. 4.3 for phenylacetic acid), altering the electronics of subsequent amides or esters.

  • Conformational Locking: The van der Waals radius of fluorine (1.47 Å) creates significant steric bulk, often forcing the side chain out of planarity with the aromatic ring. This "orthogonal twist" can improve binding selectivity in narrow enzyme pockets, such as those found in kinases (e.g., MKK4, RSK4).

Key Applications & Pathways

A. Synthesis of Fluorinated Heterocycles (Pyridazinones)

The acid derivative is a key precursor for pyridazin-3(2H)-one fungicides and herbicides. The reaction involves the condensation of the phenylacetic acid (or its ester equivalent) with hydrazine derivatives.

B. Kinase Inhibitor Libraries (Amide Coupling)

The most common MedChem application is the hydrolysis of the ester to the acid, followed by coupling with heteroaromatic amines. This yields N-(heteroaryl)-2-(2,6-difluorophenyl)acetamides , a scaffold found in various kinase inhibitors where the difluorophenyl group occupies a hydrophobic pocket (e.g., P2 pocket).

C. Precursor for Anti-thrombotic Agents

Patents (e.g., US5288726A) describe the use of 2,6-difluorophenylacetic acid in synthesizing tetrahydrothienopyridine derivatives, analogs of the blockbuster drug Clopidogrel. The difluoro-substitution provides a distinct metabolic profile compared to the chlorinated analogs.

Visual Workflows

Diagram 1: The Versatility Map

This diagram illustrates the divergent synthetic pathways accessible from the methyl ester.

ReactivityMap Ester This compound (Starting Material) Acid 2,6-Difluorophenylacetic Acid (Key Intermediate) Ester->Acid Hydrolysis (LiOH, THF/H2O) Alcohol 2-(2,6-Difluorophenyl)ethanol (Phenethyl Alcohol) Ester->Alcohol Reduction (LiAlH4 or DIBAL-H) Amide Bioactive Amides (Kinase Inhibitors) Acid->Amide Amide Coupling (HATU, R-NH2) Heterocycle Pyridazinones (Fungicides) Acid->Heterocycle Hydrazine Cyclization Halide Phenethyl Halides (Alkylation Agents) Alcohol->Halide Mesylation/Halogenation (MsCl / SOCl2)

Caption: Divergent synthesis pathways from this compound to bioactive scaffolds.[1]

Experimental Protocols

Protocol A: Quantitative Hydrolysis to 2,6-Difluorophenylacetic Acid

Rationale: While the acid is commercially available, the methyl ester is often preferred for long-term storage and purification. Fresh hydrolysis ensures the removal of any decarboxylated byproducts.

Materials:

  • This compound (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H2O) (2.0 equiv)

  • Solvent: THF/Water (3:1 v/v)

Procedure:

  • Dissolve the methyl ester in THF (0.5 M concentration) at 0°C.

  • Add the aqueous solution of LiOH dropwise.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Workup: Acidify carefully with 1N HCl to pH ~2. Note: The difluorophenyl group makes the acid slightly more prone to decarboxylation under vigorous heating; keep temperatures <40°C during concentration.

  • Extract with Ethyl Acetate (3x), dry over Na2SO4, and concentrate in vacuo.

  • Yield: Typically >95%. The product appears as a white crystalline solid.

Protocol B: "Library-Scale" Amide Coupling

Rationale: This protocol is optimized for parallel synthesis of kinase inhibitor candidates, minimizing purification bottlenecks.

Materials:

  • Freshly prepared 2,6-Difluorophenylacetic acid (1.0 equiv)

  • Heteroaryl Amine (e.g., aminopyridine, aminoindazole) (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • In a reaction vial, dissolve the acid and DIPEA in DMF.

  • Add HATU and stir for 10 minutes to activate the acid (forming the OAt ester).

  • Add the amine.[2]

  • Stir at RT for 12–16 hours. Insight: If the amine is electron-deficient (e.g., aminopyrazine), heating to 50°C may be required.

  • Purification: Dilute with DMSO and purify directly via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

  • Validation: Verify the presence of the characteristic benzylic methylene singlet (~3.8 ppm) in 1H NMR, which confirms the integrity of the linker.

Protocol C: Reduction to 2-(2,6-Difluorophenyl)ethanol

Rationale: This alcohol is a precursor for installing the 2,6-difluorophenethyl group, a bioisostere for other lipophilic spacers.

Procedure:

  • Dissolve this compound in anhydrous THF under Nitrogen.

  • Cool to 0°C. Add LiAlH4 (1.5 equiv) portion-wise (or dropwise as a solution).

  • Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Quench: Use the Fieser method (Water, 15% NaOH, Water) to produce a granular precipitate.

  • Filter and concentrate.

  • Result: Colorless oil. This intermediate can be converted to the bromide (using PBr3) for subsequent alkylation of amines or thiols.

Comparative Data: Fluorine Substitution Effects[3]

The following table highlights why the 2,6-difluoro pattern is selected over other analogs in drug design.

PropertyPhenylacetic Acid2,6-Difluorophenylacetic AcidImpact on Bioactivity
pKa (COOH) ~4.3~3.5Increased acidity; stronger H-bond donor capability in amides.
Metabolic Stability Low (Ortho-hydroxylation)HighBlocks P450 oxidation at ortho positions.
Benzylic Reactivity ModerateReducedElectron-deficient ring stabilizes the benzylic position against oxidation.
Conformation Planar rotation possibleRestricted (Twisted)Forces side chains orthogonal; improves selectivity.

References

  • MKK4 Inhibitors & Kinase Selectivity

    • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. (2025).[3][4] Discusses the optimization of the phenol/benzoic acid moiety using 2,6-difluoro substitution for pKa and binding modulation.

    • Source:

  • Anti-thrombotic Agents (Thienopyridines)

    • Tetrahydrothienopyridine derivatives... and their preparation and uses for inhibiting blood platelet aggregation.[5] (US Patent 5,288,726). Describes the use of 2,6-difluorophenylacetic acid as a key starting material.[6][7]

    • Source: [5]

  • Fungicidal Pyridazinones

    • Fungicidal pyridazinones (TW202140429A). Details the condensation of 2,6-difluorophenylacetic acid esters with hydrazines to form bioactive heterocycles.
    • Source:

  • GLP-1 Receptor Agonists

    • Glucagon-like peptide1 receptor agonists (US11655242). Utilizes 4-bromo-2,6-difluorophenylacetic acid, demonstrating the utility of the scaffold in metabolic disease targets.[7]

    • Source:

  • General Reactivity & Alpha-Alkylation

    • Alpha Alkylation of Enolates.
    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Reaction Monitoring of Methyl 2-(2,6-difluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Methyl 2-(2,6-difluorophenyl)acetate is a critical intermediate, often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The presence of two fluorine atoms at the ortho positions (2,6) significantly alters the electronic and steric environment compared to non-fluorinated phenylacetic esters.

  • Key Challenge: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the corresponding acid precursor (approx. pKa 3.7) compared to phenylacetic acid (pKa 4.3). This acidity necessitates strict pH control during analysis to prevent peak tailing (HPLC) or streaking (TLC).

  • Detection: While the phenyl ring provides UV absorbance (

    
     nm), the lack of extended conjugation limits sensitivity compared to styrenic systems.
    

Thin Layer Chromatography (TLC) Support

FAQ: Troubleshooting Common TLC Issues

Q: I am monitoring the esterification of 2,6-difluorophenylacetic acid, but the starting material (acid) streaks badly and overlaps with the product. How do I fix this?

A: This is a classic ionization issue.

  • The Cause: On standard silica gel, the carboxylic acid partially ionizes (

    
    ). The ionized form interacts strongly with the silica silanols, causing streaking.
    
  • The Fix: You must suppress ionization. Add 1% Acetic Acid or 0.5% Formic Acid to your mobile phase.

    • Standard System: Hexanes : Ethyl Acetate (4:1) + 1% AcOH.

    • Result: The acid will protonate and run as a tight spot, significantly lower (

      
      ) than the methyl ester (
      
      
      
      ).

Q: The UV signal at 254 nm is weak. What stain should I use?

A: The 2,6-difluoro substitution can diminish UV intensity depending on the solvent environment.

  • Primary Recommendation: KMnO₄ (Potassium Permanganate) . The benzylic position is susceptible to oxidation.[1] The ester will appear as a bright yellow spot on a purple background.

  • Secondary Recommendation: Iodine Chamber . Reversible and effective for aromatic rings.

  • Avoid: Ninhydrin (no amines present) or 2,4-DNP (no ketones/aldehydes present).

Q: My reaction mixture shows "ghost spots" that disappear after workup. What is happening?

A: You are likely spotting the crude reaction mixture directly.

  • The Cause: If your reaction uses coupling reagents (EDC/DCC) or strong catalysts (H₂SO₄), these matrix components can degrade the silica or form transient complexes on the plate.

  • The Fix: Always perform a "Mini-Workup" (see Protocol A below) before spotting. This mimics the extraction process and gives a true representation of the organic species.

HPLC Method Development & Troubleshooting

FAQ: Optimizing Separation

Q: The acid precursor elutes with severe tailing on my C18 column. What is the correct buffer?

A: You are likely operating near the pKa of the acid (pH 3.7).

  • The Science: When

    
    , the analyte splits between ionized and neutral forms, causing broad, split, or tailing peaks.
    
  • The Solution: You must operate at least 2 pH units below the pKa to ensure the acid is fully protonated (neutral).

    • Recommended Buffer:0.1% Phosphoric Acid (pH ~2.1) or 0.1% Trifluoroacetic Acid (TFA) .

    • Effect: The protonated acid will have a sharper peak shape and increased retention, though it will still elute earlier than the methyl ester.

Q: Is a standard C18 column sufficient, or should I use a specialized phase?

A: While C18 works, a Phenyl-Hexyl column is superior for fluorinated aromatics.

  • Reasoning: The fluorine atoms create an electron-deficient

    
    -system on the ring. A Phenyl-Hexyl stationary phase engages in 
    
    
    
    interactions with the analyte.[2] This often provides better selectivity (separation factor
    
    
    ) between the 2,6-difluoro derivatives and potential defluorinated impurities or isomers than a standard hydrophobic C18 interaction.

Q: I see a retention time drift of


 0.5 minutes between runs. Why? 

A: Fluorinated compounds are highly sensitive to temperature fluctuations due to changes in solvation thermodynamics.

  • The Fix: Ensure your column oven is actively controlled (e.g., set to

    
     or 
    
    
    
    ). Do not rely on ambient temperature.[2]

Experimental Protocols

Protocol A: TLC Mini-Workup (Essential for Monitoring)

Do not spot crude reaction mixtures containing strong acids, bases, or aluminum/boron reagents directly.

  • Sampling: Take 50

    
    L of the reaction mixture using a micropipette.
    
  • Partition: Dispense into a small vial containing 0.5 mL Ethyl Acetate and 0.5 mL 1M HCl (if reaction is basic) or Sat. NaHCO₃ (if reaction is acidic).

  • Vortex: Shake or vortex vigorously for 10 seconds.

  • Spot: Allow layers to separate. Spot the top organic layer onto the TLC plate.

  • Elute: Run in Hexanes:EtOAc (80:20) with 1% Acetic Acid.

Protocol B: Standard HPLC Method (Reaction Check)
ParameterCondition
Column C18 or Phenyl-Hexyl (150 x 4.6 mm, 3.5

m)
Mobile Phase A Water + 0.1% H₃PO₄ (pH ~2.1)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Temperature 30°C (Controlled)
Detection UV at 254 nm (Reference 360 nm)
Injection 5-10

L

Gradient Program:

Time (min) % Mobile Phase B State
0.0 30% Initial
8.0 90% Ramp
10.0 90% Hold (Elute Ester)
10.1 30% Re-equilibrate

| 13.0 | 30% | Stop |

Note: The Acid (Starting Material) will elute early (~3-4 min); the Ester (Product) will elute late (~8-9 min).

Visual Workflows (Method Development)

Diagram 1: TLC Troubleshooting Decision Tree

This workflow guides the user through optimizing the TLC separation for the acid-to-ester conversion.

TLC_Workflow Start Start: Spot Plate CheckSeparation Check Separation (UV 254nm) Start->CheckSeparation Issue1 Issue: Acid Streaking? CheckSeparation->Issue1 Fix1 Add 1% Acetic Acid to Mobile Phase Issue1->Fix1 Yes Issue2 Issue: Poor Detection? Issue1->Issue2 No Fix1->CheckSeparation Fix2 Use KMnO4 Stain (Heat required) Issue2->Fix2 Yes Issue3 Issue: Ghost Spots? Issue2->Issue3 No Fix2->CheckSeparation Fix3 Perform Mini-Workup (Protocol A) Issue3->Fix3 Yes Success Optimal Separation Rf Acid ~0.2 | Rf Ester ~0.6 Issue3->Success No Fix3->CheckSeparation

Caption: Decision tree for optimizing Thin Layer Chromatography monitoring of 2,6-difluorophenylacetic acid esterification.

Diagram 2: HPLC Method Logic

This diagram illustrates the critical decision points for selecting column chemistry and buffer pH based on the specific properties of the fluorinated phenylacetate.

HPLC_Logic Analyte Analyte: This compound + Acid Impurity Step1 Step 1: Buffer pH Selection Analyte->Step1 AcidProp Acid pKa ~3.7 (Fluorine Effect) Step1->AcidProp Action1 Set pH < 2.5 (H3PO4 or TFA) AcidProp->Action1 Suppress Ionization Step2 Step 2: Column Selection Action1->Step2 ColChoice Standard vs. Specific Step2->ColChoice C18 C18 Column (Hydrophobic Interaction) ColChoice->C18 Routine PhHex Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) ColChoice->PhHex Recommended (Fluorine Selectivity) Result Final Method: Sharp Acid Peak (Protonated) High Selectivity for Ester C18->Result PhHex->Result

Caption: Logical flow for selecting HPLC conditions, emphasizing pH control for the acid impurity and stationary phase selection for fluorinated aromatics.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123585, 2,6-Difluorophenylacetic acid. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).Practical HPLC Method Development. Wiley-Interscience. (General Reference for pH control in HPLC).
  • Phenomenex (2023). Reversed Phase HPLC Method Development: Buffer Selection for Acidic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts (2022). Visualizing TLC Plates: Stains and UV Visualization. Retrieved from [Link]

Sources

Common pitfalls when using "Methyl 2-(2,6-difluorophenyl)acetate" in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 136651-73-9 | Formula: C9H8F2O2 | Mol.[1][2] Weight: 186.16 g/mol [3][4]

Executive Summary: The "Ortho-Effect" Paradox

Welcome to the technical guide for Methyl 2-(2,6-difluorophenyl)acetate . While this reagent is a standard building block for fluorinated bioactive scaffolds (often kinase inhibitors and agrochemicals), it presents a unique reactivity profile defined by the 2,6-difluoro substitution pattern .[1][2]

Users often underestimate the "Electronic-Steric Paradox" :

  • Electronic Activation: The electron-withdrawing fluorine atoms make the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -methylene protons significantly more acidic than non-fluorinated analogs (pK
    
    
    
    lowering).[1][3][4]
  • Steric Deactivation: The same fluorine atoms create a "corridor of hindrance," physically blocking nucleophilic attack at the carbonyl and complicating the approach of electrophiles to the

    
    -carbon.
    

This guide addresses the specific failures resulting from this paradox.

Module 1: Alkylation & C-H Functionalization

Common Issue: Low yields during mono-alkylation; formation of poly-alkylated byproducts or unreacted starting material despite high acidity.[1][2][3][4]

The Technical Diagnosis

The 2,6-difluoro motif creates a "picket fence" around the benzylic position. While the protons are acidic, the resulting enolate is sterically crowded. Standard bases (e.g., LDA) may form stable aggregates that react sluggishly, or the reaction may stall due to the "kinetic vs. thermodynamic" control mismatch.

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Sluggish Deprotonation Steric bulk of amine bases (e.g., LDA) prevents efficient proton abstraction.[1][2]Switch Base: Use LiHMDS or NaH .[1][2][3][4] The hexamethyldisilazide anion is less aggregated and often more effective for hindered substrates.[3][4]
Poly-alkylation Proton exchange between product and starting material is faster than alkylation.[1][2][3][4]Add Polar Co-solvents: Add DMPU or HMPA (10-20% v/v) to the THF solution.[1][2] This breaks up ion pairs, increasing the reactivity of the monomeric enolate.
No Reaction with Electrophile The electrophile cannot penetrate the steric shield of the 2,6-F atoms.Temperature Ramp: Do not quench at -78°C. Allow the enolate-electrophile mixture to warm to 0°C or RT to overcome the steric activation energy barrier.
Visual Workflow: Optimized Alkylation Strategy

AlkylationStrategy cluster_legend Key Insight start Start: Alkylation of This compound base_choice Step 1: Base Selection start->base_choice lda Option A: LDA (-78°C) (Risk: Aggregation) base_choice->lda lihmds Option B: LiHMDS/NaH (Recommended) base_choice->lihmds additive Step 2: Add Polar Additive (DMPU or HMPA) lda->additive lihmds->additive warm_up Step 3: Controlled Warming (-78°C → 0°C) additive->warm_up product Target: Mono-alkylated Product warm_up->product note The 2,6-F atoms block the trajectory of large electrophiles. Warming is often required to drive reaction.

Figure 1: Decision tree for overcoming steric hindrance during alkylation.

Module 2: Hydrolysis & Saponification

Common Issue: Reaction stalls at ~50% conversion using standard LiOH/THF/Water conditions, or requires excessive heating that leads to decarboxylation.

The Technical Diagnosis

The "Ortho Effect" is most severe at the carbonyl carbon. The two fluorine atoms repel the incoming hydroxide ion (both sterically and electrostatically). Standard tetrahedral intermediates are destabilized.[1][2][3][4]

Troubleshooting Protocol

Q: Why is my ester not hydrolyzing even at reflux? A: Aqueous hydroxide is a relatively "hard" nucleophile but often struggles with sterically shielded esters.[2][3][4]

  • Solution 1 (The "Peroxide" Method): Use LiOH + H₂O₂ (Lithium Hydroperoxide).[2] The hydroperoxide anion (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) is more nucleophilic (alpha-effect) and less solvated than hydroxide, allowing it to penetrate the steric shield more effectively [1].[1]
    
  • Solution 2 (Anhydrous Cleavage): If the substrate is acid-stable, use TMSI (Trimethylsilyl iodide) generated in situ (TMSCl + NaI in Acetonitrile).[2] This cleaves the methyl ester via an S

    
    2 mechanism at the methyl group, completely bypassing the sterically hindered carbonyl [2].
    

Q: I see a new byproduct after prolonged heating with NaOH. A: You likely triggered decarboxylation .[2][3][4]

  • Mechanism: The 2,6-difluorophenyl group is electron-poor.[1][2] Upon hydrolysis, the free carboxylate can lose CO

    
     to form the 1,3-difluorobenzene derivative, especially if the reaction is acidic or heated excessively.[1]
    
  • Fix: Avoid temperatures >80°C. If heat is required, switch to the TMSI method (reflux in MeCN is milder/safer for the carboxyl group).

Module 3: Nucleophilic Aromatic Substitution (S Ar) Risks

Common Issue: Unexpected loss of a fluorine atom during synthesis.[2][3][4]

The Technical Diagnosis

While 2,6-difluoro patterns are generally less reactive toward S


Ar than 2,4-difluoro isomers (where the para fluorine is highly activated), the inductive effect of the ester group plus the other fluorine can activate the ring under harsh conditions.
Risk Assessment Matrix
Reagent ClassRisk LevelMechanismPrevention
Alkoxides (NaOMe, KOtBu) High Attack at C-2 or C-6 (displacing F)Keep temp < 60°C; avoid large excess of base.[1][2]
Amines (Primary/Secondary) Low Generally safe unless microwave heated >150°CNone required for standard protocols.[2][3][4]
Thiols/Thiolates Medium Thiolates are soft, potent nucleophilesMonitor reaction by ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

F NMR.[3][4]
Module 4: Analytical & Purification FAQs

Q: The


H NMR integration for the benzylic protons is messy/broad. 
A:  This is often due to rotational barriers  or H-F coupling .
  • The benzylic protons (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -CH
    
    
    
    ) couple to both fluorine atoms (
    
    
    coupling). This splits the singlet into a triplet (or broad multiplet) with ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
    
    
    Hz.[1][4] Do not mistake this for an impurity.
  • Verification: Run a

    
    F-decoupled 
    
    
    
    H NMR if possible.

Q: How do I separate the product from the non-fluorinated impurity? A: Fluorinated compounds often exhibit a "Fluorous Effect" in chromatography.

  • They typically elute faster than their non-fluorinated analogs on silica gel due to lower surface interaction.[1][2][3][4]

  • Tip: If separation is difficult on Silica, try C18 Reverse Phase .[1][2][3][4] The lipophilicity difference induced by the two fluorines is usually sufficient for baseline separation in MeOH/Water gradients.

References
  • Evans, D. A., et al. "Hydrolysis of Sterically Hindered Esters: The Lithium Hydroperoxide Method."[3][4] Journal of Organic Chemistry, vol. 55, no. 2, 1990.[1][2][3][4]

  • Olah, G. A., et al. "Synthetic Methods and Reactions.[1][2][3][4] Cleavage of Esters and Ethers with Iodotrimethylsilane." Journal of Organic Chemistry, vol. 44, no. 8, 1979.[1][2][3][4]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24856020, this compound."[1][2][3][4] PubChem, 2024.[1][2][3][4] [2]

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition, Wiley, 2019.[1][2][4] (General reference for Ortho-Effect and Ester Hydrolysis mechanisms).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated aromatics.

Sources

Impact of base selection on "Methyl 2-(2,6-difluorophenyl)acetate" reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Methyl 2-(2,6-difluorophenyl)acetate." This guide is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered ester. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges associated with the reactivity of this compound, particularly concerning base selection for enolate formation and subsequent reactions.

Introduction: The Challenge of Steric Hindrance

This compound is a valuable building block in organic synthesis, often utilized in the preparation of pharmacologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen. The key to its synthetic utility lies in the reactivity of the α-protons, which can be abstracted by a suitable base to form a nucleophilic enolate. However, the two fluorine atoms in the ortho positions of the phenyl ring introduce significant steric hindrance around the α-carbon. This steric congestion profoundly influences the choice of base and the overall reaction outcome, often leading to challenges such as incomplete deprotonation, slow reaction rates, and undesired side reactions. This guide will provide you with the necessary insights to overcome these obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why is my deprotonation of this compound incomplete when using common bases like sodium ethoxide or potassium carbonate?

Answer:

The incomplete deprotonation you are observing is likely due to a combination of two factors: the pKa of the α-protons and the steric hindrance of the substrate.

  • pKa Considerations: The α-protons of esters are generally less acidic than those of ketones, with a pKa in the range of 22-25 in DMSO.[1] While the electron-withdrawing fluorine atoms on the phenyl ring of your substrate will increase the acidity of the α-protons compared to unsubstituted methyl phenylacetate, it is often not acidic enough for complete deprotonation by weaker bases like alkoxides (the pKa of ethanol is around 16) or potassium carbonate.[2][3] For deprotonation to be effective, the pKa of the conjugate acid of the base should be significantly higher than that of the proton being removed.

  • Steric Hindrance: The 2,6-difluoro substitution creates a sterically crowded environment around the α-protons. Weaker, more nucleophilic bases like sodium ethoxide may preferentially engage in side reactions, such as nucleophilic attack at the ester carbonyl, rather than abstracting the sterically shielded proton.

Troubleshooting:

  • Switch to a Stronger, Non-Nucleophilic Base: For efficient and complete enolate formation from sterically hindered esters, a strong, non-nucleophilic base is recommended. Lithium diisopropylamide (LDA) is an excellent choice.[4][5][6] With a conjugate acid pKa of approximately 36, LDA can irreversibly deprotonate the ester, driving the equilibrium towards the enolate.[7] Its bulky nature also minimizes nucleophilic attack on the ester carbonyl.[8]

Diagram 1: Deprotonation of this compound with LDA

G cluster_reactants Reactants cluster_products Products Ester This compound Enolate Lithium Enolate Ester->Enolate Deprotonation Amine Diisopropylamine LDA LDA (Lithium Diisopropylamide) LDA->Enolate LDA->Amine Protonation G Start Start: Deprotonation of This compound Hindered Is the substrate sterically hindered? Start->Hindered StrongBase Use a strong, non-nucleophilic base (e.g., LDA in THF) Hindered->StrongBase Yes Acidic Are the α-protons sufficiently acidic (pKa < 15)? Hindered->Acidic No Success High yield of enolate StrongBase->Success WeakBase Consider a weaker base (e.g., K2CO3 in DMF) SideReactions Potential for incomplete deprotonation and side reactions WeakBase->SideReactions Acidic->StrongBase No Acidic->WeakBase Yes

Caption: A decision-making guide for selecting the appropriate base.

Experimental Protocols

Protocol 1: Enolate Formation and Methylation of this compound using LDA

This protocol describes the generation of the lithium enolate of this compound using lithium diisopropylamide (LDA) and subsequent methylation with methyl iodide.

Materials:

  • This compound

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of LDA solution (in situ): a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum, add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction). b. Cool the flask to -78 °C using a dry ice/acetone bath. c. Slowly add diisopropylamine (1.1 equivalents) via syringe. d. Add n-BuLi (1.05 equivalents) dropwise via syringe. The solution may turn slightly yellow. e. Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation: a. In a separate flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF. b. Cool this solution to -78 °C. c. Slowly add the freshly prepared LDA solution to the ester solution via cannula or syringe. d. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: a. To the enolate solution at -78 °C, add methyl iodide (1.2 equivalents) dropwise via syringe. b. Stir the reaction at -78 °C for 2 hours. c. Slowly warm the reaction mixture to room temperature and stir for an additional 2 hours or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer). c. Wash the combined organic layers with water and then with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to obtain the desired methyl 2-(2,6-difluorophenyl)propanoate.

Protocol 2: Attempted Alkylation using Potassium Carbonate (for comparison)

This protocol illustrates a common but often less effective method for the alkylation of less acidic, sterically hindered esters.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Methyl iodide (CH₃I)

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: a. To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent), anhydrous DMF, and finely powdered potassium carbonate (2.0 equivalents). b. Add methyl iodide (1.5 equivalents) to the mixture.

  • Reaction: a. Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. b. Monitor the reaction progress by TLC or GC. In many cases, only a low conversion of the starting material will be observed.

  • Work-up and Analysis: a. Cool the reaction mixture to room temperature. b. Dilute with water and extract with diethyl ether. c. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. d. Concentrate the organic layer and analyze the crude product by ¹H NMR and GC-MS to determine the conversion and identify any side products, such as the hydrolyzed carboxylic acid.

Data Summary

BasepKa of Conjugate AcidSteric HindranceTypical ConditionsExpected Outcome with this compound
LDA ~36HighAnhydrous THF, -78 °CHigh yield of alkylated product
NaH >45Low (heterogeneous)Anhydrous THF or DMF, 0 °C to RTModerate to good yield, potential for side reactions if not fully deprotonated
K₂CO₃ ~10.3LowDMF or Acetone, RT to refluxLow to no conversion , potential for hydrolysis
NaOEt ~16LowEthanol, RT to refluxLow to no conversion , high potential for transesterification and hydrolysis

Concluding Remarks

The successful functionalization of this compound at the α-position is highly dependent on the careful selection of the base and reaction conditions. The significant steric hindrance imposed by the ortho-difluoro substituents necessitates the use of a strong, sterically hindered, non-nucleophilic base such as LDA to achieve efficient and clean enolate formation. Weaker bases are generally not effective and can lead to undesired side reactions. By following the guidelines and protocols outlined in this technical support guide, researchers can overcome the challenges associated with this substrate and successfully utilize it in their synthetic endeavors.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Evans, D. A. (2006). Evans' Asymmetric Synthesis, Volume 3. Wiley-VCH. [Link]

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • MDPI. (2018). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules. [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Organic Syntheses. [Link]

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. [Link]

  • Chemistry LibreTexts. (2023). Alkylation of Enolate Ions. [Link]

  • PubMed. (2009). Synthesis of some new flurbiprofen analogues as anti-inflammatory agents. PubMed. [Link]

  • Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. [Link]

  • Pearson. (n.d.). Alkylation of the following compound with methyl iodide under two... Pearson. [Link]

  • YouTube. (2023). Alkylation of Enolates. YouTube. [Link]

  • YouTube. (2018). Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube. [Link]

  • ResearchGate. (2005). Potassium carbonate as a base for generation of carbanions from CH-acids in organic synthesis. ResearchGate. [Link]

  • Chemistry LibreTexts. (2014). Using LDA to Form an Enolate Ion. [Link]

  • Google Patents. (2016). Method for synthesizing 2-(2',6'-dimethylphenyl amino)methyl propionate.
  • PubMed. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. PubMed. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). [Link]

  • MDPI. (2014). Potassium carbonate: a highly efficient catalyst for the acylation of alcohols, phenols and thiols. MDPI. [Link]

  • MDPI. (2023). The Effect of ortho/meta/para-Substitution of a Phenyl Group on the AIPE and TNP-Sensing Properties of Ir(III) Complexes. MDPI. [Link]

  • Google Patents. (1998). Process for the C-alkylation of malonic esters using phase-transfer agents.

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Technical Support Center: Temperature Optimization for Reactions Involving Methyl 2-(2,6-difluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving Methyl 2-(2,6-difluorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature control in their experiments. By understanding the causality behind thermal effects, you can enhance reaction efficiency, improve product purity, and minimize unwanted side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound, with a focus on temperature-related causes and solutions.

Issue 1: Low or No Conversion of Starting Material

Question: I am seeing poor conversion of my starting material, this compound, in my reaction. Could temperature be the issue?

Answer: Yes, insufficient temperature is a common reason for low reaction rates and incomplete conversion. Many reactions require a certain activation energy to proceed at a practical rate.

  • Probable Cause: The reaction temperature is too low to overcome the activation energy barrier.

  • Solution:

    • Gradual Temperature Increase: Cautiously increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress at each step using an appropriate analytical technique such as TLC, GC-MS, or HPLC.[1][2][3]

    • Solvent Consideration: Ensure your solvent has a boiling point that is compatible with the desired reaction temperature. If not, consider switching to a higher-boiling solvent.

    • Extended Reaction Time: If increasing the temperature is not feasible due to substrate stability, extending the reaction time at a moderate temperature may improve conversion.

Issue 2: Formation of Multiple By-products and Low Purity

Question: My reaction is producing the desired product, but also a significant amount of impurities. How can I optimize the temperature to improve the purity?

Answer: Excessive temperature can lead to a variety of side reactions, compromising the purity of your target molecule.

  • Probable Causes & Solutions:

    • Hydrolysis: The ester functional group in this compound is susceptible to hydrolysis, especially at elevated temperatures in the presence of water, forming 2-(2,6-difluorophenyl)acetic acid. The rate of hydrolysis increases with temperature.[4][5]

      • Solution:

        • Run the reaction under anhydrous conditions.

        • If water is a necessary component, consider running the reaction at a lower temperature for a longer duration.

        • Use a non-protic solvent if compatible with your reaction chemistry.

    • Decarboxylation: If the reaction conditions lead to the hydrolysis of the ester to the corresponding carboxylic acid, this intermediate can undergo decarboxylation at higher temperatures to yield 1,3-difluorobenzene. The optimal temperature for some decarboxylation reactions of arylacetic acids has been noted to be around 120°C.[6][7][8]

      • Solution:

        • Maintain a reaction temperature below the threshold for significant decarboxylation. A screening of temperatures is recommended.

        • If high temperatures are unavoidable, consider in-situ protection of the carboxylic acid if it forms.

    • Thermal Decomposition: Although this compound is relatively stable, very high temperatures can lead to decomposition.

      • Solution:

        • Determine the thermal stability of your compound using techniques like TGA if you plan to work at very high temperatures.[9][10]

        • Avoid localized overheating by ensuring efficient stirring and uniform heat distribution.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding temperature optimization in reactions with this compound.

Q1: What is a good starting temperature for a reaction involving this compound?

A1: A good starting point depends on the specific reaction. For many common transformations, starting at room temperature (around 20-25°C) and gradually increasing the temperature is a prudent approach. For reactions that are known to require heating, such as some cross-coupling reactions or nucleophilic aromatic substitutions, starting at a moderate temperature of 40-50°C is reasonable.[11]

Q2: How can I efficiently screen for the optimal reaction temperature?

A2: A systematic approach is key. You can set up a series of small-scale parallel reactions at different temperatures (e.g., room temperature, 40°C, 60°C, 80°C). Analyze the outcome of each reaction after a fixed time point to determine the temperature that gives the best balance of conversion and purity.

Q3: Can microwave irradiation be used to heat reactions with this compound?

A3: Yes, microwave-assisted synthesis can be a powerful tool for rapidly heating reactions and can sometimes lead to cleaner and faster conversions compared to conventional heating. However, it is crucial to carefully monitor the temperature and pressure to avoid decomposition. Start with lower power settings and shorter reaction times when developing a microwave-assisted protocol.

Q4: What are the signs of thermal decomposition of this compound?

A4: Visual signs can include a darkening of the reaction mixture (charring) or the evolution of gas. Analytically, you may observe the appearance of multiple new, often unidentified, peaks in your chromatogram or spectrum, and a decrease in the mass balance of identifiable components.

Data Presentation & Experimental Protocols

Table 1: Recommended Temperature Ranges for Common Reaction Types
Reaction TypeRecommended Starting Temperature (°C)Optimization Range (°C)Key Considerations
Ester Hydrolysis (Saponification) 2525 - 60Monitor for completion to avoid side reactions at higher temperatures.
Alpha-Carbon Functionalization (e.g., Alkylation) -78 to 0 (for deprotonation)0 - 50 (for alkylation)Low temperature for base addition is critical to avoid self-condensation.
Nucleophilic Aromatic Substitution (SNAr) 5050 - 120Higher temperatures are often required; monitor for by-product formation.
Cross-Coupling Reactions 6060 - 110Catalyst stability at higher temperatures is a key factor.
Experimental Protocol: Temperature Screening for a Generic Cross-Coupling Reaction

This protocol outlines a general procedure for optimizing the temperature of a hypothetical palladium-catalyzed cross-coupling reaction involving this compound.

  • Reaction Setup:

    • In a series of identical reaction vials, add this compound (1.0 eq), your coupling partner (1.2 eq), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a suitable base (e.g., K2CO3, 2.0 eq).

    • Add the chosen anhydrous solvent (e.g., Toluene) to each vial.

  • Temperature Control:

    • Place each vial in a separate well of a temperature-controlled heating block.

    • Set the temperatures for each vial (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).

  • Reaction Monitoring:

    • After a predetermined time (e.g., 4 hours), take an aliquot from each reaction mixture.

    • Quench the aliquot with a suitable solution.

    • Analyze the aliquots by GC-MS or LC-MS to determine the conversion of starting material and the formation of the desired product and any by-products.[1][2][3]

  • Data Analysis:

    • Plot the percentage conversion and product purity against the reaction temperature to identify the optimal temperature.

Visualizations

Troubleshooting Workflow for Low Product Yield

Temperature_Optimization_Cycle Define_Range Define Temperature Range (e.g., 40-100°C) Parallel_Exp Run Parallel Experiments at Different Temperatures Define_Range->Parallel_Exp Analyze Analyze Reaction Outcomes (Conversion & Purity) Parallel_Exp->Analyze Identify_Optimum Identify Optimal Temperature Analyze->Identify_Optimum Scale_Up Scale-up Reaction at Optimal Temperature Identify_Optimum->Scale_Up Scale_Up->Define_Range Re-optimize if needed

Caption: A cyclical approach to temperature optimization.

References

  • PrepChem. Synthesis of (2,6-difluoro-3-iodophenyl)methyl acetate. Available from: [Link]

  • Organic Syntheses. Methyl 2-(2-acetylphenyl)acetate. Available from: [Link]

  • Chemical Review and Letters. Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. (2023). Available from: [Link]

  • Google Patents. US5206434A - Purification process for methyl acetate.
  • ResearchGate. ChemInform Abstract: Methyl 2,2-Difluoro-2-(fluorosulfonyl)acetate, a Difluorocarbene Reagent with Reactivity Comparable to that of Trimethylsilyl 2,2-Difluoro-2-(fluorosulfonyl)acetate (TFDA). Available from: [Link]

  • Google Patents. JPH10139716A - Hydrolysis of methyl acetate.
  • Journal of Chemical Technology and Metallurgy. OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION. (2020). Available from: [Link]

  • Google Patents. EP0198348A2 - Process for preparing (+)S-2-hydroxy-2-methyl-hexanoic acid.
  • Organic Syntheses. 3 - Organic Syntheses Procedure. Available from: [Link]

  • ResearchGate. ChemInform Abstract: The Use of Methyl 2,2-Difluoro-2-(fluorosulfonyl)acetate as the Difluorocarbene Source to Generate an in situ Source of Difluoromethylene Triphenylphosphonium Ylide. Available from: [Link]

  • Wikipedia. Guanfacine. Available from: [Link]

  • ResearchGate. Thermal Stability of Methyl Difluoroacetate as a Novel Electrolyte Solvent for Lithium Batteries Electrolytes. Available from: [Link]

  • Google Patents. CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
  • NRC Research Press. The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?. (2009). Available from: [Link]

  • Master Organic Chemistry. Decarboxylation. (2022). Available from: [Link]

  • Eurofins. ANALYTICAL METHOD SUMMARIES. (2022). Available from: [Link]

  • Dioxin 20XX International Symposium. Methanolic extraction of poly- and perfluorinated alkyl acids from biota EMG - Fluorinated Compounds. Available from: [Link]

  • ChemRxiv. Automated Optimization under Dynamic Flow Conditions. Available from: [Link]

  • Geochimica et Cosmochimica Acta. Thermal decarboxylation of acetic acid: Implications for origin of natural gas. (1983). Available from: [Link]

  • ARPN Journals. METHYL ACETATE REACTIVE DISTILLATION PROCESS MODELING, SIMULATION AND OPTIMIZATION USING ASPEN PLUS. Available from: [Link]

  • ScienceDirect. Thermal stability of LiPF 6 salt and Li-ion battery electrolytes containing LiPF 6. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. The decarboxylation of some heterocyclic acetic acids. (1976). Available from: [Link]

  • Publications Office of the European Union. "Analytical Methods for PFAS in Products and the Environment". (2022). Available from: [Link]

  • Scribd. Hydrolysis of Methyl Acetate. Available from: [Link]

  • MDPI. Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. Available from: [Link]

  • Diva-portal.org. Method development for the analysis of PFAS and neutral precursors in active and passive air samplers. (2019). Available from: [Link]

  • ResearchGate. Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. Available from: [Link]

  • PubChem. Methyl 2-(3,5-difluorophenyl)acetate. Available from: [Link]

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Validation & Comparative

A Researcher's Guide to the Reactivity of Difluorophenylacetic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Difluorophenylacetic acid esters are a class of compounds that have garnered significant interest due to the unique properties conferred by the fluorine atoms, including altered metabolic stability and binding affinities. However, the reactivity of these esters can vary significantly depending on the number and position of the fluorine substituents, as well as the nature of the ester moiety. This guide provides an in-depth comparison of the reactivity of different difluorophenylacetic acid esters, supported by established principles of physical organic chemistry and detailed experimental protocols to enable researchers to make informed decisions in their work.

The Influence of Fluorine Substitution on Ester Reactivity: A Tale of Electronic and Steric Effects

The reactivity of an ester, particularly in common reactions such as hydrolysis and aminolysis, is fundamentally governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. The introduction of fluorine atoms to the phenyl ring or the α-carbon of phenylacetic acid esters dramatically alters these properties through a combination of inductive and resonance effects, with steric hindrance also playing a role in certain isomers.

Electronic Effects: The Inductive Pull and Mesomeric Push

Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I). This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+M). The net electronic influence of a fluorine substituent is a balance of these opposing effects and is highly dependent on its position relative to the reactive center.

  • Para-Substitution: In the para position, both the inductive and resonance effects are at play. While the -I effect deactivates the ring, the +M effect can partially counteract this by donating electron density. The Hammett constant (σp) for a fluorine substituent is +0.062, indicating a net electron-withdrawing effect that enhances the electrophilicity of the carbonyl group.[1]

  • Meta-Substitution: At the meta position, the resonance effect is negligible. Therefore, the strong inductive effect of fluorine dominates, resulting in significant electron withdrawal from the aromatic ring and, consequently, from the carbonyl group. This is reflected in the larger positive Hammett constant (σm) of +0.337 for fluorine.[1]

  • Ortho-Substitution: The ortho position experiences the strongest inductive effect due to its proximity to the side chain. However, it is also subject to steric hindrance, which can complicate reactivity patterns.

  • α,α-Difluoro Substitution: When two fluorine atoms are placed on the α-carbon, their strong inductive effects directly and significantly increase the electrophilicity of the adjacent carbonyl carbon.

Steric Effects: The Ortho-Position and Bulky Ester Groups

Steric hindrance can play a significant role in modulating the reactivity of esters.[2] For difluorophenylacetic acid esters, this is most pronounced in cases of ortho-substitution. A fluorine atom in the ortho position can sterically shield the carbonyl carbon from the approach of a nucleophile, thereby decreasing the reaction rate. The magnitude of this steric effect also depends on the size of the nucleophile and the ester's alcohol moiety.

The nature of the ester group itself also contributes to steric effects. For instance, a tert-butyl ester will be significantly less reactive than a methyl ester due to the bulky tert-butyl group hindering the approach of a nucleophile to the carbonyl carbon.

Predicted Reactivity Comparison

Based on the interplay of these electronic and steric effects, we can predict the relative reactivity of various difluorophenylacetic acid esters in nucleophilic acyl substitution reactions like hydrolysis and amidation.

IsomerKey Influencing FactorsPredicted Relative Reactivity
3,5-Difluorophenylacetic Acid Ester Strong inductive withdrawal from two meta-fluorine atoms.Highest
α,α-Difluorophenylacetic Acid Ester Very strong inductive withdrawal from two α-fluorine atoms.High
2,4-Difluorophenylacetic Acid Ester Combination of ortho and para inductive withdrawal.High
3,4-Difluorophenylacetic Acid Ester Combination of meta and para inductive withdrawal.Medium-High
2,5-Difluorophenylacetic Acid Ester Combination of ortho and meta inductive withdrawal.Medium
2,6-Difluorophenylacetic Acid Ester Strong inductive withdrawal from two ortho-fluorine atoms, but significant steric hindrance.Lowest

Experimental Protocols for Reactivity Assessment

To empirically validate these predicted trends, the following detailed experimental protocols are provided. These protocols are designed to be self-validating and provide a robust framework for comparing the reactivity of different difluorophenylacetic acid esters.

Experiment 1: Comparative Hydrolysis Rate Determination via HPLC

This experiment outlines a method to determine the relative rates of hydrolysis of a series of difluorophenylacetic acid methyl esters.

Rationale: By monitoring the disappearance of the starting ester and the appearance of the corresponding carboxylic acid over time under controlled conditions, we can calculate the rate constant for the hydrolysis of each ester. Comparing these rate constants will provide a quantitative measure of their relative reactivity. A methyl ester is chosen to minimize steric effects from the alcohol portion.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_reaction Hydrolysis Reaction cluster_analysis HPLC Analysis cluster_data Data Analysis prep1 Prepare stock solutions of each difluorophenylacetic acid methyl ester in a suitable organic solvent (e.g., acetonitrile). react1 Initiate the reaction by adding a small aliquot of the ester stock solution to the thermostatted buffer solution. prep1->react1 prep2 Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.4). react2 At defined time intervals, withdraw an aliquot of the reaction mixture. react1->react2 react3 Quench the reaction by adding the aliquot to a solution that stops the hydrolysis (e.g., an acidic solution). react2->react3 hplc1 Inject the quenched sample into an HPLC system equipped with a suitable column (e.g., C18). react3->hplc1 hplc2 Monitor the elution of the ester and carboxylic acid using a UV detector. hplc1->hplc2 hplc3 Quantify the peak areas of the ester and the carboxylic acid. hplc2->hplc3 data1 Plot the concentration of the ester versus time. hplc3->data1 data2 Determine the rate constant (k) for the hydrolysis of each ester. data1->data2 data3 Compare the rate constants to determine the relative reactivity. data2->data3

Caption: Workflow for comparative hydrolysis rate determination.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare 10 mM stock solutions of each difluorophenylacetic acid methyl ester (e.g., 2,4-difluoro, 2,6-difluoro, 3,5-difluoro, and α,α-difluoro) in acetonitrile.

    • Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.4.

  • Reaction Setup:

    • In a series of temperature-controlled vials (e.g., 37 °C), add 9.9 mL of the phosphate buffer.

    • To initiate the reaction, add 100 µL of one of the ester stock solutions to a vial, resulting in a final ester concentration of 0.1 mM. Start a timer immediately.

  • Time-Course Sampling:

    • At predetermined time points (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a 100 µL aliquot from the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing 100 µL of 1 M HCl. This will protonate the carboxylate and prevent further hydrolysis.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Use a C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate the ester from the corresponding carboxylic acid.

    • Monitor the elution profile at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peak areas of the ester and the carboxylic acid at each time point.

    • Calculate the concentration of the remaining ester at each time point.

    • Plot the natural logarithm of the ester concentration versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k) for the hydrolysis of each ester.

    • Compare the obtained rate constants to establish the relative reactivity.

Experiment 2: Competitive Amidation Reaction

This experiment provides a qualitative or semi-quantitative comparison of the reactivity of different difluorophenylacetic acid esters towards a common amine.

Rationale: By reacting a mixture of two different difluorophenylacetic acid esters with a limited amount of an amine, the ratio of the resulting amide products will reflect the relative reactivity of the starting esters. The more reactive ester will preferentially react with the amine.

Reaction Scheme:

G cluster_products Products Ester A Difluorophenylacetic Acid Ester A Product A Amide A Ester A->Product A k_A Ester B Difluorophenylacetic Acid Ester B Product B Amide B Ester B->Product B k_B Amine Amine (e.g., Benzylamine) (Limiting Reagent) Amine->Product A Amine->Product B

Caption: Competitive amidation reaction scheme.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a reaction vial, dissolve equimolar amounts (e.g., 0.1 mmol) of two different difluorophenylacetic acid esters (e.g., methyl 3,5-difluorophenylacetate and methyl 2,6-difluorophenylacetate) in a suitable aprotic solvent (e.g., 1 mL of THF).

    • Add a sub-stoichiometric amount of an amine (e.g., 0.05 mmol of benzylamine).

    • To facilitate the reaction, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used, although for highly activated esters, the reaction may proceed without a catalyst.[3]

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the limiting amine is consumed.

  • Work-up and Analysis:

    • Upon completion, quench the reaction with water and extract the products with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Analyze the crude product mixture by ¹H NMR spectroscopy or HPLC.

  • Data Interpretation:

    • Determine the ratio of the two amide products by integrating the characteristic peaks in the ¹H NMR spectrum or by quantifying the peak areas in the HPLC chromatogram.

    • The product ratio will directly correlate with the relative reactivity of the two starting esters. A higher proportion of one amide indicates a higher reactivity of its corresponding parent ester.

Conclusion

The reactivity of difluorophenylacetic acid esters is a nuanced interplay of electronic and steric factors. By understanding the principles of inductive and resonance effects, and by considering the potential for steric hindrance, researchers can make informed predictions about the relative reactivity of different isomers. The experimental protocols provided in this guide offer a practical framework for validating these predictions and for generating robust, comparable data to guide the selection of these valuable synthetic building blocks in drug discovery and development programs.

References

  • Rozen, S., Hagooly, A., & Harduf, R. (2001). α-Fluorination of Carbonyl Compounds with Acetyl Hypofluorite. The Journal of Organic Chemistry, 66(22), 7464–7468. [Link]

  • Wang, Z., Guo, C.-Y., Yang, C., & Chen, J.-P. (2019). Silver-Catalyzed Decarboxylative Fluorination of Malonic Acid Derivatives. Journal of the American Chemical Society, 141(14), 5617–5622. [Link]

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature, 473(7348), 470–477. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

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  • DeTar, D. F., & Tenpas, C. J. (1976). Calculations of steric hindrance in ester hydrolysis based on estimation of van der Waals strain energies of alkanes. Journal of the American Chemical Society, 98(15), 4567–4571. [Link]

  • Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(11), 2729–2732. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852. [Link]

  • Kirby, A. J. (1996). The Hydrolysis of Esters. Ester-Mediated Hydrolysis and Related Reactions, 1-26. [Link]

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Purity specifications for research-grade "Methyl 2-(2,6-difluorophenyl)acetate"

[1][2]

Executive Summary & Compound Disambiguation

Target Compound: Methyl 2-(2,6-difluorophenyl)acetate Correct CAS: 872046-08-7 Molecular Formula: C9H8F2O2 Molecular Weight: 186.16 g/mol [1]

CRITICAL DISAMBIGUATION NOTE: The CAS number 136239-66-2 is frequently misattributed in informal databases.[1] This CAS actually refers to 1-Butoxy-2,3-difluorobenzene , a distinct ether building block.[1] For research involving the ester functionality required for nucleophilic substitutions or API synthesis, researchers must utilize CAS 872046-08-7 .[1] Confusing these reagents can lead to catastrophic failure in Grignard or lithiation protocols due to the difference in electrophilicity between an ester and an ether.[1]

Purity Specifications: Research vs. Industrial Grade

In drug discovery, particularly for kinase inhibitors and NSAID analogues, the purity of the phenylacetate intermediate dictates the success of downstream cyclization and alkylation steps.[1]

Comparative Specification Table
ParameterResearch Grade (Recommended) Technical/Industrial Grade Impact on Research
Assay (GC) ≥ 98.0% ~95%<98% leads to stoichiometric mismatch in sensitive coupling reactions.[1]
Appearance Clear, Colorless LiquidYellow/Brown LiquidColor indicates oxidation products or polymer residues.[1]
Free Acid (2,6-Difluorophenylacetic acid)≤ 0.5% ≤ 2.0%Critical: Free acid quenches basic catalysts (LDA, NaH, LiHMDS).
Water Content (Karl Fischer)≤ 0.1% ≤ 0.5%High water content hydrolyzes the ester back to acid and destroys organometallics.[1]
Regioisomers (2,3- / 2,4-difluoro)≤ 0.1% ≤ 1.0%Isomers are nearly impossible to separate after downstream complexation.
Residual Methanol ≤ 0.2%≤ 1.0%Competes in transesterification reactions.[1]

Impact Analysis: The Cost of Impurities

High-throughput screening (HTS) and lead optimization require "silent" reagents—compounds that do not introduce background noise or side reactions.[1]

The "Free Acid" Trap

The most pervasive impurity is the precursor, 2,6-difluorophenylacetic acid (CAS 85068-28-6) .[1] Even at 1%, this acidic impurity can protonate strong bases used in subsequent steps (e.g., forming enolates for alkylation).[1]

  • Scenario: You calculate 1.1 equivalents of LDA for an alkylation.

  • Reality: 1.0% free acid consumes a portion of the base immediately.[1] The effective base concentration drops, leading to incomplete conversion and a complex mixture of starting material and product that complicates chromatography.[1]

Regioisomeric Contamination

The 2,6-difluoro substitution pattern is often chosen for its specific metabolic stability (blocking the P450 oxidation sites).[1] Contamination with 2,4-difluorophenylacetate (CAS 95299-17-5) results in "rogue" analogues in the final library.[1] These analogues may have vastly different biological activities or toxicity profiles, leading to false positives or negatives in SAR (Structure-Activity Relationship) studies.[1]

Visualizing the Impurity Landscape

The following diagram illustrates the formation of key impurities during synthesis and storage, highlighting where quality control must intervene.

ImpurityPathwayscluster_synthesisSynthesis & DegradationAcid2,6-Difluorophenylacetic Acid(Starting Material)EsterThis compound(Target Product)Acid->EsterH+ Catalyst(Esterification)MeOHMethanolMeOH->EsterWaterWater(Byproduct)Ester->WaterEquilibriumImpurity_AcidResidual Free Acid(Impurity)Ester->Impurity_AcidHydrolysis(Wet Storage)Impurity_Isomer2,4-Difluoro Isomer(Regio-impurity)Impurity_Isomer->AcidContaminatedStarting Material

Caption: Figure 1. Synthesis equilibrium and degradation pathways leading to critical impurities (Acid and Water).[1]

Experimental Protocols

Protocol A: Quality Control via GC-MS

To validate the >98% specification, a rigorous GC method is required.[1] Standard HPLC is often insufficient due to the low UV absorbance of the non-conjugated ester.[1]

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent) Column: DB-5ms or ZB-5 (30m x 0.25mm x 0.25µm) Carrier Gas: Helium at 1.0 mL/min (Constant Flow)[1]

Method Parameters:

  • Inlet: 250°C, Split ratio 50:1.

  • Injection: 1 µL of sample dissolved in Dichloromethane (DCM).

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 15°C/min to 200°C.

    • Ramp 25°C/min to 300°C.

    • Hold 5 min.

  • Detection: MS (Scan 35-500 amu).

Acceptance Criteria:

  • Main peak (Ester) area % > 98.0%.[1]

  • Precursor Acid peak (broad, tailing) < 0.5%.[1]

  • Identify isomers by retention time shift (2,4-isomer typically elutes slightly later due to polarity differences).[1]

Protocol B: Purification of Sub-Standard Batches

If a batch degrades (hydrolyzes) during storage, it can be reclaimed.[1]

  • Dissolution: Dissolve the crude ester in Ethyl Acetate (EtOAc).

  • Base Wash: Wash the organic layer twice with cold saturated NaHCO3 solution.[1]

    • Mechanism:[2][3][4] This converts the free acid impurity (pKa ~3.[1]7) into its water-soluble sodium salt, removing it from the organic phase.[1]

  • Drying: Wash with Brine, dry over Anhydrous MgSO4, and filter.[1]

  • Concentration: Remove solvent under reduced pressure.

  • Distillation (Optional): For ultra-high purity (>99.5%), perform vacuum distillation.

    • Note: Boiling point is estimated at ~100-110°C at 20 mmHg (analogous to similar fluorinated esters).[1][5]

Workflow Visualization: QC Decision Tree

QC_WorkflowSampleIncoming SampleThis compoundGC_TestRun GC-MS AnalysisSample->GC_TestCheck_PurityPurity > 98%?GC_Test->Check_PurityCheck_AcidFree Acid < 0.5%?Check_Purity->Check_AcidYesFail_RejectREJECT (Isomer Contamination)Check_Purity->Fail_RejectNo (Isomers detected)PassRELEASE for SynthesisCheck_Acid->PassYesFail_PurifyPerform NaHCO3 WashCheck_Acid->Fail_PurifyNoFail_Purify->GC_TestRetest

Caption: Figure 2. Decision logic for accepting or remediating ester batches based on impurity profiling.

References

  • Fluorochem . This compound Product Page (CAS 872046-08-7).[1][4] Retrieved from [1]

  • Sigma-Aldrich . 2,6-Difluorophenylacetic acid (Precursor CAS 85068-28-6) Specifications. Retrieved from [1]

  • PubChem . 2,6-Difluorophenylacetic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [1]

  • Chem-Impex . 1-Butoxy-2,3-difluorobenzene (CAS 136239-66-2 Disambiguation). Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.